N-Cyclobutyl-2-iodo-5-methoxybenzamide
Description
N-Cyclobutyl-2-iodo-5-methoxybenzamide is a benzamide derivative characterized by a cyclobutyl amine substituent, iodine at the 2-position, and a methoxy group at the 5-position of the aromatic ring. The iodine atom may enhance electrophilic reactivity, while the cyclobutyl group introduces steric constraints that could influence binding or stability.
Properties
Molecular Formula |
C12H14INO2 |
|---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
N-cyclobutyl-2-iodo-5-methoxybenzamide |
InChI |
InChI=1S/C12H14INO2/c1-16-9-5-6-11(13)10(7-9)12(15)14-8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
NDWCUXMTYXMEOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-iodo-5-methoxybenzamide typically involves the iodination of 5-methoxybenzamide followed by the introduction of the cyclobutyl group. One common method is the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-2-iodo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of N-Cyclobutyl-5-methoxybenzamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of N-Cyclobutyl-2-iodo-5-formylbenzamide or N-Cyclobutyl-2-iodo-5-carboxybenzamide.
Reduction: Formation of N-Cyclobutyl-5-methoxybenzamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclobutyl-2-iodo-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-iodo-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methoxy and iodine groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparative Analysis
- Cyclobutyl vs. The isopropyl analog’s high catalytic activity suggests that bulky substituents may enhance substrate binding in oxidation reactions.
- Halogenation Effects: The iodine atom in the 2-position (target compound) vs. 5-position () alters electronic distribution. Iodo substituents are known to participate in halogen bonding, which could enhance catalytic or biological activity compared to non-halogenated analogs like .
- Functional Group Variants : Compounds such as 5-Iodo-2-methoxybenzaldehyde (aldehyde group, ) and 3-Chlorothiobenzamide (thioamide, ) exhibit distinct reactivity profiles. For example, aldehydes are electrophilic at the carbonyl carbon, whereas thioamides have stronger metal-binding affinity.
Structural and Electronic Implications
- Methoxy Position : The 5-methoxy group in the target compound versus the 4-methoxy in may influence resonance effects, altering the electron density of the aromatic ring and amide bond stability.
- Dual Halogenation : ’s compound (2-Cl, 5-I) demonstrates how combined electron-withdrawing effects (Cl) and heavy atom presence (I) could modulate reactivity in cross-coupling reactions or medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
